molecular formula C22H21Cl2NO B11439829 (3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone

(3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone

Cat. No.: B11439829
M. Wt: 386.3 g/mol
InChI Key: JHFNEDCOKZSHAV-VNIJRHKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two 3-chlorobenzylidene groups attached to a piperidinone ring, with an isopropyl group at the nitrogen atom. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of (3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone typically involves the condensation of 3-chlorobenzaldehyde with 1-isopropyl-4-piperidone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Synthetic Route:

  • Dissolve 1-isopropyl-4-piperidone in an appropriate solvent, such as ethanol or methanol.
  • Add 3-chlorobenzaldehyde to the solution.
  • Add a base, such as sodium hydroxide, to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

(3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone can undergo various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution:

  • The chlorobenzylidene groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major Products:

  • Carboxylic acids, ketones, alcohols, amines, substituted derivatives

Scientific Research Applications

(3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone has several applications in scientific research, including:

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a model compound for studying reaction mechanisms and kinetics.

Biology:

  • The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

Industry:

  • The compound is used in the development of new materials and chemical products.

Mechanism of Action

(3E,5E)-3,5-bis(3-chlorobenzylidene)-1-isopropyl-4-piperidinone can be compared with other similar compounds, such as:

  • (3E,5E)-3,5-bis(4-chlorobenzylidene)-1-isopropyl-4-piperidinone
  • (3E,5E)-3,5-bis(3-bromobenzylidene)-1-isopropyl-4-piperidinone
  • (3E,5E)-3,5-bis(3-fluorobenzylidene)-1-isopropyl-4-piperidinone

Uniqueness:

  • The presence of 3-chlorobenzylidene groups in this compound imparts unique chemical and biological properties compared to its analogs with different substituents.

Comparison with Similar Compounds

  • Compounds with different halogen substituents (e.g., bromine, fluorine) on the benzylidene groups exhibit variations in reactivity and biological activity.

Properties

Molecular Formula

C22H21Cl2NO

Molecular Weight

386.3 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C22H21Cl2NO/c1-15(2)25-13-18(9-16-5-3-7-20(23)11-16)22(26)19(14-25)10-17-6-4-8-21(24)12-17/h3-12,15H,13-14H2,1-2H3/b18-9+,19-10+

InChI Key

JHFNEDCOKZSHAV-VNIJRHKQSA-N

Isomeric SMILES

CC(N1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1)C

Canonical SMILES

CC(C)N1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.